

sec-butylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Sec-butylamine**

Cat. No.: **B1681703**

[Get Quote](#)

An In-depth Technical Guide to **sec-Butylamine**: Properties, Synthesis, and Applications

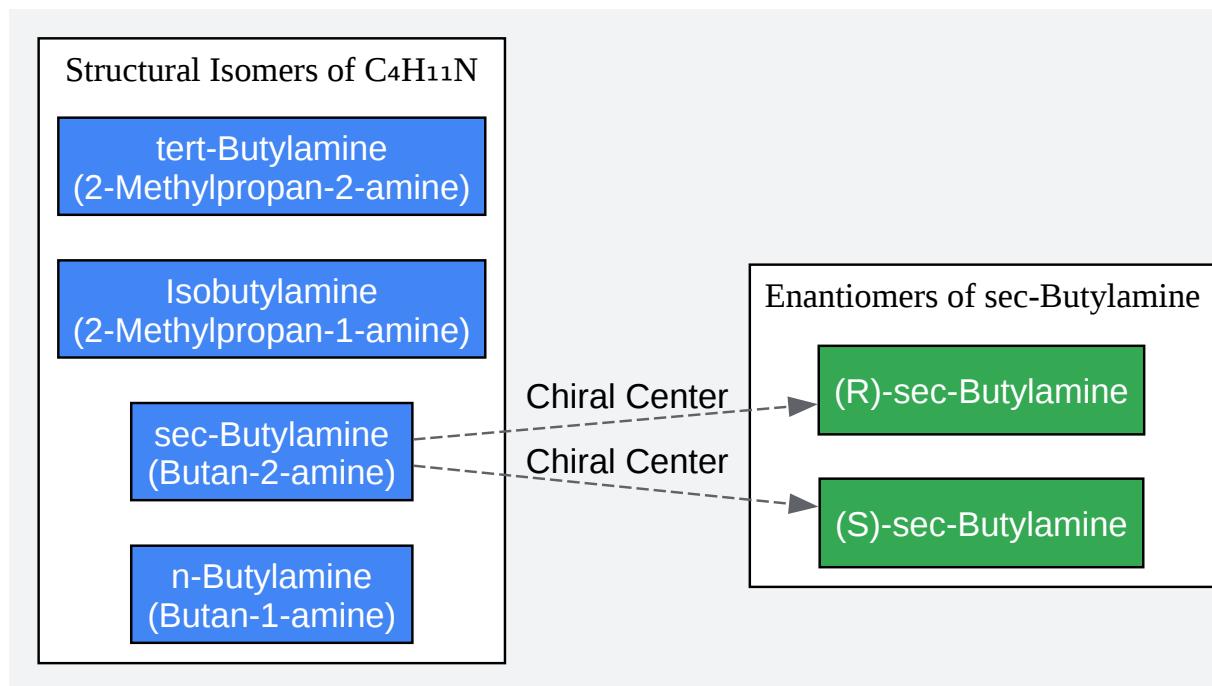
Introduction

sec-Butylamine, systematically named butan-2-amine, is a primary aliphatic amine that serves as a crucial building block in organic synthesis and a versatile intermediate in various industrial sectors.^{[1][2]} With the chemical formula C4H11N, it is one of the four structural isomers of butylamine, the others being n-butylamine, isobutylamine, and tert-butylamine.^{[3][4][5]} A key feature of **sec-butylamine** is its chirality, existing as a pair of enantiomers, (R)-**sec-butylamine** and (S)-**sec-butylamine**.^[3] This stereochemical property makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.^{[6][7]}

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the fundamental properties, synthesis methodologies, chemical reactivity, and diverse applications of **sec-butylamine**. The narrative emphasizes the causality behind synthetic choices and analytical methods, ensuring a deep and practical understanding of this important chemical compound.

Chapter 1: Fundamental Properties of sec-Butylamine

A thorough understanding of the fundamental properties of **sec-butylamine** is essential for its effective use in research and manufacturing. These properties dictate its behavior in chemical reactions, its handling requirements, and its analytical characterization.


Nomenclature and Identifiers

Correctly identifying a chemical is paramount for safety, procurement, and regulatory compliance. **sec-Butylamine** is known by several names and is assigned specific identifiers for unambiguous tracking in databases and inventories.

Identifier	Value	Source(s)
IUPAC Name	butan-2-amine	[1] [3] [8]
Common Synonyms	2-Aminobutane, 1- Methylpropylamine, 2- Butylamine	[1] [3] [9]
CAS Registry Number	13952-84-6 (for the racemic mixture, (±))	[1] [3] [9]
	13250-12-9 (for (R)-sec- butylamine)	[3] [10] [11]
	513-49-5 (for (S)-sec- butylamine)	[3] [6]
Molecular Formula	C ₄ H ₁₁ N	[1] [9] [12]
Molecular Weight	73.14 g/mol	[1] [8] [12]
InChIKey	BHRZNVHARXXAHW- UHFFFAOYSA-N (racemic)	[9]

Structural Isomers and Stereochemistry

sec-Butylamine is one of four structural isomers of butylamine, each possessing the same molecular formula (C₄H₁₁N) but differing in the connectivity of their carbon atoms.[\[5\]](#) The distinction lies in the position of the amino group on the butyl chain. In **sec-butylamine**, the amino group is attached to a secondary carbon atom.[\[2\]](#)[\[5\]](#) This structural arrangement introduces a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)- and (S)-**sec-butylamine**.[\[3\]](#) The racemic mixture, a 1:1 combination of both enantiomers, is the most common form.

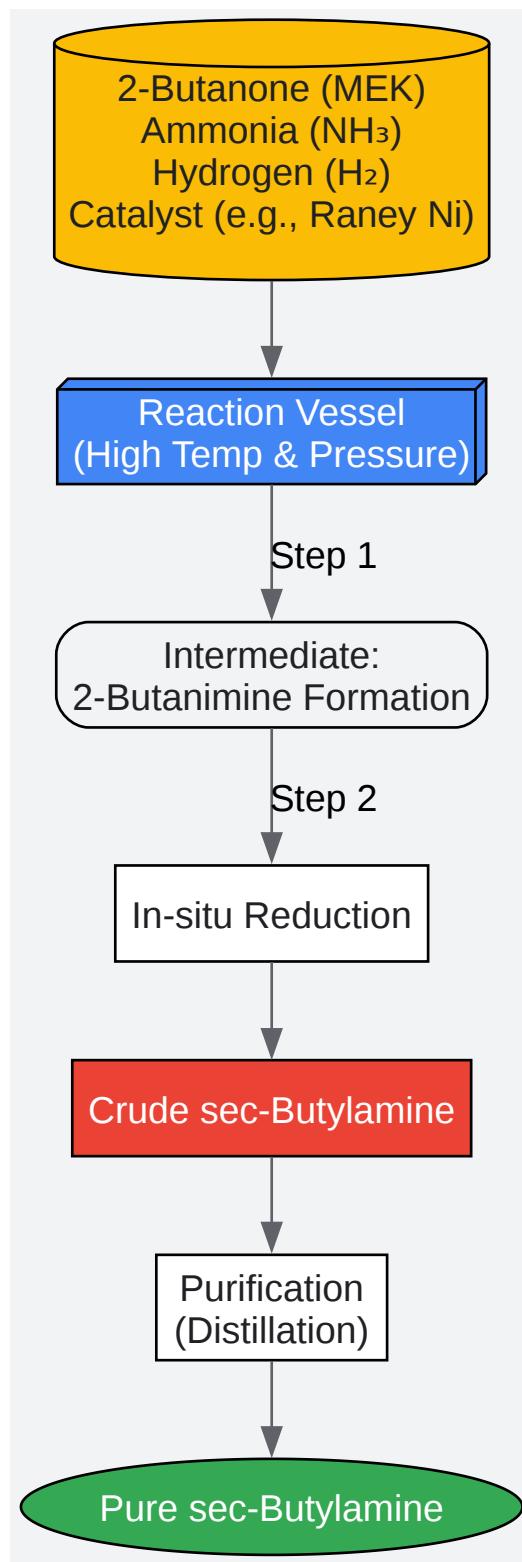
[Click to download full resolution via product page](#)

Caption: Relationship between the structural isomers of butylamine.

Physicochemical Properties

The physical and chemical properties of **sec-butylamine** are critical for designing experimental setups, purification procedures, and storage solutions. It is a colorless liquid with a characteristic ammonia-like or fishy odor.[1][2][8]

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[2][8][13]
Odor	Ammonia-like, fishy	[1][2][14]
Boiling Point	63 °C	[4][8][14][15]
Melting Point	-104 °C	[8][14][15]
Density	0.724 g/mL at 25 °C	[4][14][16]
Vapor Pressure	178 mmHg (23.7 kPa) at 20 °C	[1][14]
Solubility	Miscible with water, ethanol, ether, and acetone	[2][4][14]
pKa	10.56 - 10.66 at 25 °C	[8][14]
Flash Point	-19 °C to -16 °C (-3 °F to 3 °F)	[4][8][14]


Chapter 2: Synthesis and Manufacturing

The synthesis of **sec-butylamine** can be achieved through several routes, with the choice of method often dictated by factors such as cost, scale, and desired purity (racemic vs. enantiopure).

Industrial Synthesis: Reductive Amination of 2-Butanone

The most prevalent industrial method for producing **sec-butylamine** is the reductive amination of 2-butanone (methyl ethyl ketone, MEK).^{[2][5]} This process involves the reaction of 2-butanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst such as Raney nickel or cobalt.^{[2][17][18]}

The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the final amine product. This one-pot approach is efficient and widely used for large-scale production.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **sec-butylamine**.

Experimental Protocol: Reductive Amination of 2-Butanone[5][17]

- Catalyst Preparation: Prepare a slurry of a suitable hydrogenation catalyst (e.g., Raney Nickel) in an appropriate solvent within a high-pressure autoclave.
- Reagent Charging: Charge the autoclave with 2-butanone and a source of ammonia (e.g., anhydrous liquid ammonia).
- Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the vessel with hydrogen gas to the desired pressure. Heat the mixture to the reaction temperature (e.g., 115-160 °C) with vigorous stirring.[17]
- Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., Gas Chromatography).
- Work-up: Upon completion, cool the reactor, carefully vent the excess hydrogen, and filter the mixture to remove the catalyst.
- Purification: The crude **sec-butylamine** is purified by fractional distillation to yield the final product.

Chiral Resolution

For applications in asymmetric synthesis, obtaining enantiomerically pure (R)- or (S)-**sec-butylamine** is essential. The racemic mixture produced by most synthetic methods can be separated into its constituent enantiomers through a process called chiral resolution.

Enzymatic Resolution: This is a highly efficient and environmentally benign method. It utilizes enzymes, such as (S)-specific transaminases, that selectively react with one enantiomer of the racemic amine.[7] For example, using an (S)-amine transaminase with pyruvate as an amino acceptor, the (S)-**sec-butylamine** is converted to 2-butanone, leaving the desired (R)-**sec-butylamine** unreacted.[7] The remaining (R)-amine can then be easily separated from the ketone. This method has been scaled up to produce (R)-**sec-butylamine** in high yield (46.6%) and excellent enantiomeric excess (99.2% ee).[7]

Chapter 3: Chemical Reactivity and Applications

The utility of **sec-butylamine** stems from the reactivity of its primary amino group. It readily participates in a variety of chemical transformations, making it a valuable intermediate in the synthesis of a wide array of fine chemicals.

Core Reactivity

- Basicity: As an amine, **sec-butylamine** is a weak base that reacts exothermically with acids to form the corresponding ammonium salts.^[1]
- N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it a competent nucleophile. It reacts with alkyl halides (N-alkylation) and acyl halides or anhydrides (N-acylation) to form secondary amines and amides, respectively.^[19] However, its reactivity is moderated by the steric hindrance of the secondary butyl group, making it less nucleophilic than n-butylamine but more so than tert-butylamine.^[19]
- Schiff Base Formation: It condenses with aldehydes and ketones to form Schiff bases (imines), a reversible reaction that is fundamental in many synthetic pathways.

Applications in Agrochemicals and Pharmaceuticals

sec-Butylamine is a key starting material for numerous commercial products.

- Agrochemicals: It is used to produce fungicides and herbicides.^[2] A notable example is the synthesis of Bromacil, a broad-spectrum herbicide, which is produced from **sec-butylamine**.^[3]
- Pharmaceuticals: The chiral nature of **sec-butylamine** makes it an important building block in the synthesis of active pharmaceutical ingredients (APIs).^{[2][8]} Enantiomerically pure forms are used to construct chiral centers in drug molecules, which is often critical for therapeutic efficacy and reducing side effects.

Chapter 4: Analytical Characterization

Confirming the identity and purity of **sec-butylamine** is achieved through standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure. The spectra are characterized by specific

chemical shifts and coupling patterns for the methyl, methylene, and methine protons adjacent to the amino group.[20][21][22]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the primary amine functional group. Key absorptions include two N-H stretching bands in the 3300-3500 cm^{-1} region and an N-H bending vibration around 1590-1650 cm^{-1} .[5][23]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that help confirm the structure.[1][9][23][24]
- Gas Chromatography (GC): GC is an effective method for assessing the purity of **sec-butylamine** and for separating it from its isomers or other reaction components.[9][24]

Chapter 5: Safety and Handling

sec-Butylamine is a hazardous chemical that requires careful handling to prevent injury and property damage.

- Hazards: It is a highly flammable liquid and vapor.[1][4][14] It is also classified as corrosive and can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation.[2][4]
- Safe Handling: Work should be conducted in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Sources of ignition must be eliminated.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents and acids.[1][14][17]

Conclusion

sec-Butylamine is a foundational chemical with significant industrial and academic importance. Its unique combination of a primary amino group on a chiral, sterically accessible carbon framework makes it a highly versatile building block. From large-scale production of agrochemicals to the nuanced synthesis of enantiopure pharmaceuticals, a deep technical

understanding of its properties, synthesis, and reactivity is indispensable for the modern scientist and chemical professional. Proper analytical verification and adherence to strict safety protocols are essential when working with this valuable but hazardous compound.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 24874, **Sec-Butylamine**". PubChem, [Link].
- Wikipedia. "**sec-Butylamine**". [Link].
- National Institute of Standards and Technology. "**sec-Butylamine**". NIST Chemistry WebBook, SRD 69, [Link].
- Cheméo. "Chemical Properties of **sec-Butylamine** (CAS 13952-84-6)". [Link].
- ChemBK. "sec-butyl amine". [Link].
- Mol-Instincts. "**(S)-sec-Butylamine**". [Link].
- National Institute of Standards and Technology. "**(R)-sec-butylamine**". NIST Chemistry WebBook, SRD 69, [Link].
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724537, **(R)-sec-butylamine**". PubChem, [Link].
- KEY Enterprise. "**Sec-butylamine** Synthesis and Analysis". [Link].
- PrepChem.com. "Synthesis of mono-**sec-butylamine**". [Link].
- Ataman Kimya. "**DI-SEC-BUTYLAMINE**". [Link].
- ChemSrc. "**sec-butylamine**". [Link].
- Wiley-VCH. "**sec-Butylamine**". SpectraBase, [Link].
- National Institute of Standards and Technology. "**sec-Butylamine** Mass Spectrum". NIST Chemistry WebBook, SRD 69, [Link].
- Wiley-VCH. "**(R)-(-)-sec-butylamine**". SpectraBase, [Link].
- The Royal Society of Chemistry.
- Organic Syntheses. "**n-methylbutylamine**". [Link].
- Polic Chemical. "**sec-Butylamine** Supplier & Manufacturer". [Link].
- ResearchGate. "Enzymatic resolution of **sec-butylamine**". [Link].
- The Good Scents Company. "**(±)-sec-butyl amine sec-butylamine**". [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 4. Sec-Butylamine [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-(+)-sec-Butylamine 99 513-49-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. adakem.com [adakem.com]
- 9. sec-Butylamine [webbook.nist.gov]
- 10. (R)-sec-butylamine [webbook.nist.gov]
- 11. (R)-sec-butylamine | C4H11N | CID 2724537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. echemi.com [echemi.com]
- 14. sec-Butylamine | 13952-84-6 [chemicalbook.com]
- 15. chem-file.sourceforge.net [chem-file.sourceforge.net]
- 16. sec-butylamine | CAS#:33966-50-6 | Chemsra [chemsrc.com]
- 17. sec-butyl amine [chembk.com]
- 18. SEC-BUTYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. spectrabase.com [spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- 22. sec-Butylamine(13952-84-6) 1H NMR [m.chemicalbook.com]
- 23. rsc.org [rsc.org]
- 24. sec-Butylamine [webbook.nist.gov]
- To cite this document: BenchChem. [sec-butylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681703#sec-butylamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com